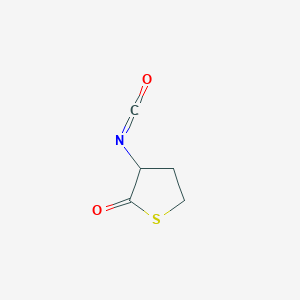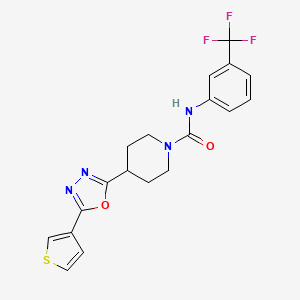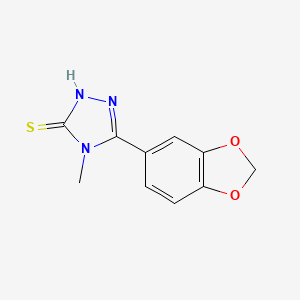
5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds closely related to 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol have been investigated extensively. For example, the synthesis of a compound by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde results in a monohydrate that crystallizes in the triclinic system. This study highlights the importance of weak hydrogen bonds and C–H⋯π supramolecular interactions in stabilizing the crystal structure (Xu et al., 2006).
Antimicrobial and Antioxidant Activities
Several studies have focused on the antimicrobial and antioxidant properties of triazole derivatives. For instance, compounds containing 1,2,4-triazole heterocycle were tested for their antimicrobial activity against bacteria, mold, and yeast, showing significant activity. This suggests that triazole derivatives could be potent antimicrobial agents (C. N. Tien et al., 2016). Additionally, novel 4-substituted-1H-1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties, indicating their potential in pharmacological applications (S. Baytas et al., 2012).
Corrosion Inhibition
The corrosion inhibition performance of benzimidazole derivatives, including triazole-thiol compounds, for mild steel in acidic solutions has been studied. These inhibitors exhibit increased efficiency with concentration, indicating their potential application in industrial corrosion prevention (M. Yadav et al., 2013).
Protective Effects against Oxidative Stress
Research into the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice has shown that certain derivatives can effectively ameliorate peroxidative injury. This suggests their potential therapeutic applications in managing oxidative stress-related conditions (G. Aktay et al., 2005).
Drug-likeness and Antimicrobial Activities
The drug-likeness properties and antimicrobial activities of synthesized compounds, including those related to triazole-thiols, have been assessed through in-silico analysis and in-vitro studies. These compounds have demonstrated good to moderate activity against bacterial strains, highlighting their potential as pharmaceutical agents (K. Pandya et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-13-9(11-12-10(13)16)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMYGUFGSQKVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

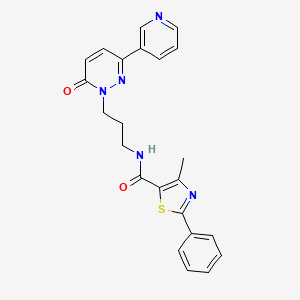
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester](/img/structure/B2679342.png)
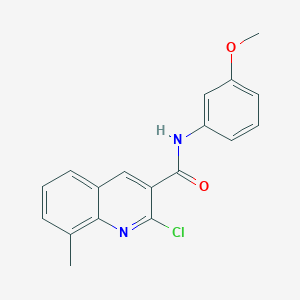
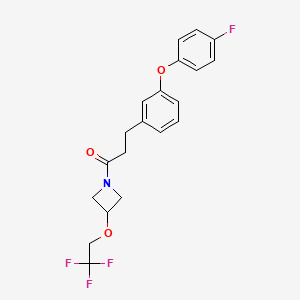
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea](/img/structure/B2679345.png)
![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2679348.png)
![1-((1R,5S)-8-(2-(1-methyl-1H-indol-3-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2679349.png)
![(E)-N-(4-acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2679351.png)
![2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole](/img/structure/B2679354.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2679355.png)
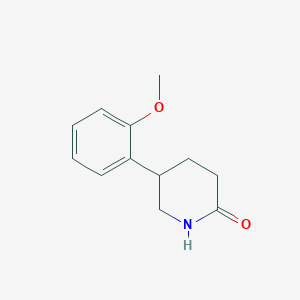
![N-(1-cyanocyclopentyl)-2-{2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl}acetamide](/img/structure/B2679358.png)
